
ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate” is a complex organic molecule. The (2S,3R) notation indicates that it has two chiral centers, which means it can exist in multiple stereoisomers . The presence of an oxolane (a five-membered ring containing an oxygen) and a carboxylate ester group (COO-) are notable features of this compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxolane ring and the introduction of the ethyl carboxylate group. The exact synthetic route would depend on the starting materials and the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The (2S,3R) notation provides some information about this configuration .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The oxolane ring might undergo ring-opening reactions, and the carboxylate group could participate in esterification or hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate might make it more soluble in polar solvents .
科学的研究の応用
Enantioselective Syntheses of Alkyl and Alkenylglutamates
This compound is used in the highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl and alkenylglutamates . The process involves a 6-step enantioselective synthesis, including the biologically significant amino acid, (2S,3R)-3-methylglutamate . The overall yields range from 52–65% .
Preparation of Nonproteinogenic Amino Acids
The compound is used in the preparation of nonproteinogenic amino acids . These amino acids are found in a variety of natural products and have been used as tools to elucidate mechanisms of biological processes .
Development of Peptide and Peptidomimetic Therapeutic Agents
The compound is used in the development of peptide and peptidomimetic therapeutic agents . It is specifically used in the preparation of the nonproteinogenic amino acid (2S,3R)-3-methylglutamate and other 3-substituted glutamate derivatives .
Synthesis of Bioactive Natural Esters
The compound is used in the chemoenzymatic methodology which gives access to all the four possible stereoisomers of the 2,3-dimethylglyceric acid ethyl ester . The entire procedure enabled conversion of the racemic α-acetolactate into the four enantiopure stereoisomers of the ethyl 2,3-dihydroxy-2-methylbutyrate .
Asymmetric Reduction of Chloro-oxopropionic Acid Ethyl Ester
A new ADH cloned from Clostridium acetobutylicum was used for the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester, providing a building block (2S,3R)-2-chloro-3-hydroxy-3-phenylpropionic acid ethyl ester with 95% yield, 95% de, and 99% ee .
Synthesis of Antibiotics
The compound is used in the synthesis of antibiotics . For example, it is used in the synthesis of daptomycin, a clinically important antibiotic .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-12(15)14(11-7-5-4-6-8-11)13(2,16)9-10-18-14/h4-8,16H,3,9-10H2,1-2H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPAHFHWOKHHK-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCO1)(C)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCO1)(C)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

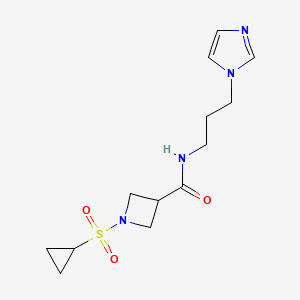
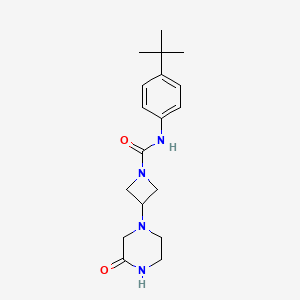
![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)
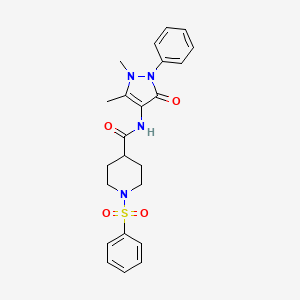
![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)
![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)


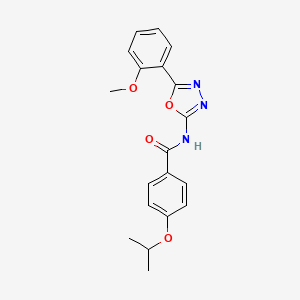
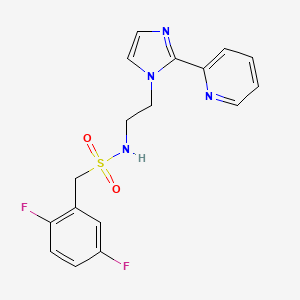
![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)
![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)